molecular formula C17H22N2O3S B13494028 4-amino-N,N-diethyl-4'-methoxy-[1,1'-biphenyl]-2-sulfonamide

4-amino-N,N-diethyl-4'-methoxy-[1,1'-biphenyl]-2-sulfonamide

Katalognummer: B13494028
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: GCJNRYBLZNSMLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure: The compound features a biphenyl core with a sulfonamide group at position 2, a diethylamino group at the N-position of the sulfonamide, an amino group at position 4 of the first phenyl ring, and a methoxy group at position 4' of the second phenyl ring (CAS: 2680533-07-5). Its molecular formula is C₁₇H₂₂N₂O₃S, with a molecular weight of 334.43 g/mol .

Eigenschaften

Molekularformel

C17H22N2O3S

Molekulargewicht

334.4 g/mol

IUPAC-Name

5-amino-N,N-diethyl-2-(4-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C17H22N2O3S/c1-4-19(5-2)23(20,21)17-12-14(18)8-11-16(17)13-6-9-15(22-3)10-7-13/h6-12H,4-5,18H2,1-3H3

InChI-Schlüssel

GCJNRYBLZNSMLN-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N-diethyl-4’-methoxy-[1,1’-biphenyl]-2-sulfonamide can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:

    Nitration of Biphenyl: Biphenyl is nitrated to produce 4-nitrobiphenyl.

    Reduction: The nitro group in 4-nitrobiphenyl is reduced to form 4-aminobiphenyl.

    Sulfonation: 4-aminobiphenyl is sulfonated to introduce the sulfonamide group.

    Alkylation: The amino group is alkylated with diethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-N,N-diethyl-4’-methoxy-[1,1’-biphenyl]-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-amino-N,N-diethyl-4’-methoxy-[1,1’-biphenyl]-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-amino-N,N-diethyl-4’-methoxy-[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.

Vergleich Mit ähnlichen Verbindungen

Key Features :

  • Methoxy group (position 4') : Provides electron-donating effects, influencing electronic distribution.
  • Diethylamino sulfonamide: Improves solubility and bioavailability compared to unsubstituted sulfonamides.

Comparison with Structurally Similar Compounds

BMS-187308 (ETA Receptor Antagonist)

  • Structure: Substituted biphenylsulfonamide with 2'-amino and 4'-isobutyl groups; molecular weight ~500 g/mol .
  • Key Differences :
    • 4'-Isobutyl group : Increases hydrophobicity, enhancing receptor binding via hydrophobic interactions.
    • Isoxazolyl substituent : Improves selectivity for endothelin-A (ETA) receptors.
  • Pharmacological Profile : Oral activity in inhibiting ET-1-induced pressor responses in primates .

Sparsentan (RE-021, PS433540)

  • Structure : Dual-acting AngII/ETA antagonist with diazaspiro and ethoxymethyl groups; molecular weight ~800 g/mol .
  • Key Differences :
    • Diazaspiro ring : Enhances metabolic stability.
    • Ethoxymethyl group : Modulates cell permeability and bioavailability.
  • Activity : Inhibits voltage-gated Na⁺ and erg-mediated K⁺ currents in neuronal cells .

Benzimidazole-Substituted Biphenylsulfonamides (e.g., Compound 7o)

  • Structure : Features a benzimidazole moiety and tert-butyl sulfonamide (MW: 552 g/mol) .
  • Key Differences: Benzimidazole core: Targets AT2 receptors with high selectivity.

Fluorinated Biphenylsulfonamides (e.g., N-(4-fluorobenzyl)-4,5-dimethoxy derivatives)

  • Structure : Fluorine atoms at strategic positions (e.g., 4-fluorobenzyl); molecular weight ~405 g/mol .
  • Key Differences :
    • Fluorine substituents : Improve lipophilicity and metabolic stability.
    • Tetrahydroxy groups : Enhance solubility but may reduce membrane permeability .

Structural and Pharmacokinetic Comparisons

Substituent Effects on Activity

Compound Substituents Molecular Weight Key Pharmacokinetic Traits
Target Compound 4-amino, 4'-methoxy, N,N-diethyl 334.43 Moderate lipophilicity; high solubility
BMS-187308 2'-amino, 4'-isobutyl ~500 High receptor affinity; oral efficacy
Sparsentan Diazaspiro, ethoxymethyl ~800 Extended half-life; dual receptor action
7o (Benzimidazole) tert-butyl, benzyl 552 AT2 selectivity; improved tissue uptake

Electronic and Steric Influences

  • Methoxy vs. Trifluoromethyl (CF₃) : The target compound’s methoxy group (electron-donating) contrasts with CF₃ (electron-withdrawing) in compounds like 7q , affecting charge distribution and receptor interactions.
  • Amino vs. Isoxazolyl: The diethylamino group in the target compound may enhance solubility compared to isoxazolyl substituents in BMS-187308, which prioritize receptor selectivity .

Pharmacokinetic Profiles

  • Plasma Protein Binding: The target compound’s diethylamino group likely reduces plasma protein binding compared to CI-921 (an amsacrine analogue with 99% binding) .
  • Tissue Distribution : Smaller molecular weight (334 vs. 500–800 g/mol) may improve tissue penetration but reduce receptor affinity compared to bulkier analogues.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.